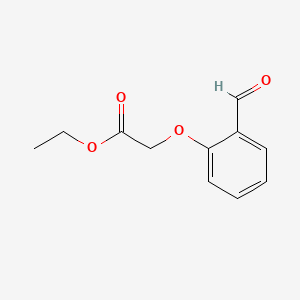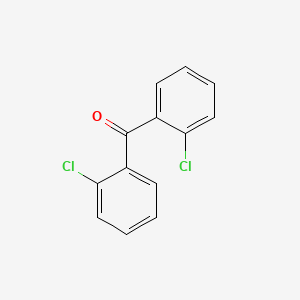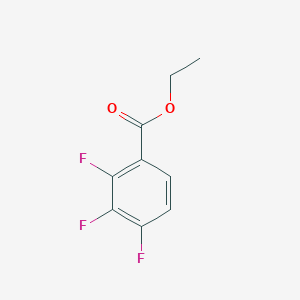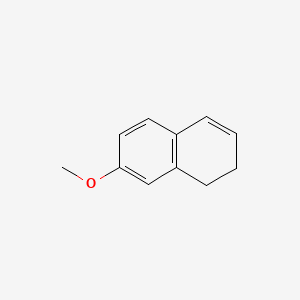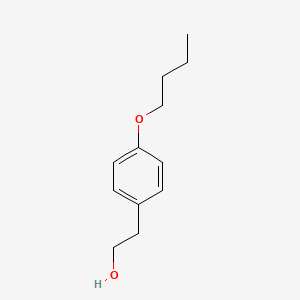
Ethyl 4-hydroxybutanoate
Übersicht
Beschreibung
Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae . It is renowned for its widespread usage in pharmaceuticals, fragrances, and food additives . It is an intermediate that can be harnessed in the synthesis of numerous drugs, such as anti-inflammatory and anti-cancer agents, making them all the more potent .
Synthesis Analysis
The synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate (ECHB) by asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA) using fabG-homologues was studied . Beta-Ketoacyl-acyl carrier protein reductases from both Escherichia coli and Bacillus subtilis, which are components of type II fatty acid synthase, could reduce ECAA to (S)-ECHB with 94-98% ee .
Molecular Structure Analysis
The molecular formula of Ethyl 4-hydroxybutanoate is C6H12O3 . The IUPAC name is ethyl 4-hydroxybutanoate . The InChI is InChI=1S/C6H12O3/c1-2-9-6 (8)4-3-5-7/h7H,2-5H2,1H3 . The Canonical SMILES is CCOC(=O)CCCO .
Chemical Reactions Analysis
Ethyl 4-hydroxybutanoate is involved in various chemical reactions. For instance, commercially-available 4-hydroxy-butanoic acid ethyl ester 37 is treated with DHP and CSA, or with DHP, TsOH, and pyridine to provide ester 38.
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-hydroxybutanoate is 132.16 g/mol . The XLogP3-AA is 0.1 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass is 132.078644241 g/mol . The topological polar surface area is 46.5 Ų . The heavy atom count is 9 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Ethyl 4-hydroxybutanoate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of Atorvastatin , a widely prescribed cholesterol-lowering drug . The compound’s ability to form esters makes it valuable for creating different drug molecules that can inhibit enzymes or act as active pharmaceutical ingredients.
Aroma and Flavor Industry
In the food and beverage industry, Ethyl 4-hydroxybutanoate contributes to the aroma profile of wines and other alcoholic beverages. It imparts a fruity and buttery note, which is desirable in many wine varieties . The compound’s volatility and stability under various conditions make it suitable for flavor enhancement.
Chiral Building Blocks
The compound serves as a chiral building block in organic synthesis. Its enantiomers can be used to produce optically active substances, which are crucial for creating drugs with specific desired effects on biological systems . The stereochemistry of Ethyl 4-hydroxybutanoate is particularly important in synthesizing enantiomerically pure pharmaceuticals.
Analytical Chemistry
In analytical chemistry, Ethyl 4-hydroxybutanoate is used as a standard or reference compound in gas chromatography and mass spectrometry. Its well-defined retention indices and mass spectral data provide a basis for identifying and quantifying similar compounds in complex mixtures .
Wirkmechanismus
Target of Action
Ethyl 4-hydroxybutanoate is a chemical compound with the molecular formula C6H12O3 It’s worth noting that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that similar compounds, such as ethyl esters, can undergo bioreductive processes . These processes involve enzymatic reactions that can lead to the production of bioactive compounds .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of bioactive compounds through various biochemical pathways .
Result of Action
Similar compounds are known to be key precursors in the production of bioactive compounds, such as ace inhibitors . These inhibitors can prevent the formation of angiotensin II and lower blood pressure .
Action Environment
It’s worth noting that the synthesis and action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of specific enzymes .
Safety and Hazards
When handling Ethyl 4-hydroxybutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Zukünftige Richtungen
As Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae , and is used in the synthesis of numerous drugs , future research could focus on exploring its potential applications in pharmaceuticals and other industries. Further studies could also investigate its synthesis process to improve efficiency and yield.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326810 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxybutanoate | |
CAS RN |
999-10-0 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?
A1: Research suggests that fermentation temperature significantly influences the concentration of ethyl 4-hydroxybutanoate in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with ethyl 4-hydroxybutanoate. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of ethyl 4-hydroxybutanoate continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.
Q2: Beyond apple wine, in what other fermented beverages has ethyl 4-hydroxybutanoate been identified as a key aroma component?
A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified ethyl 4-hydroxybutanoate as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.
Q3: Is ethyl 4-hydroxybutanoate found in fermented beverages other than fruit-based ones?
A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed ethyl 4-hydroxybutanoate as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.
Q4: Can enzymatic treatments during winemaking affect the levels of ethyl 4-hydroxybutanoate?
A4: While the provided research [] doesn't directly measure ethyl 4-hydroxybutanoate levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact ethyl 4-hydroxybutanoate production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.
Q5: Beyond its presence in beverages, is ethyl 4-hydroxybutanoate relevant in other chemical processes?
A5: Yes, ethyl 4-hydroxybutanoate is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of ethyl 4-hydroxybutanoate as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.
Q6: Has the metabolism of ethyl 4-hydroxybutanoate been studied in any organisms?
A6: Research has investigated the metabolic fate of ethyl 4-hydroxybutanoate in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized ethyl 4-hydroxybutanoate into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








